4-(4-Bromo-2-methylphenyl)morpholine

Description

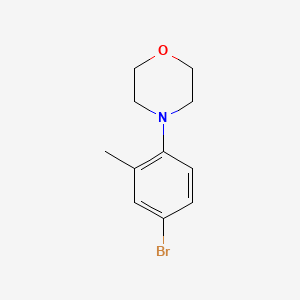

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-2-methylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDBYSJUXPJUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-(4-bromo-2-methylphenyl)morpholine (CAS 1279032-06-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-bromo-2-methylphenyl)morpholine, a substituted aromatic morpholine derivative. While specific biological applications for this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This document covers its physicochemical properties, a plausible detailed synthetic protocol, and a hypothetical workflow for biological screening based on the known activities of related morpholine-containing compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1279032-06-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |

| Molecular Weight | 256.14 g/mol | [1][2] |

| Purity | Typically ≥97% | [1][2] |

| Appearance | Not specified (likely off-white to pale yellow solid) | |

| Storage Conditions | 2-8 °C, sealed in a dry environment | [1] |

| Shipping Conditions | Room temperature | [1] |

| MDL Number | MFCD20919960 | [1] |

Synthesis of this compound

Plausible Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a potential method for the synthesis of this compound from 1,4-dibromo-2-methylbenzene and morpholine.

Materials:

-

1,4-dibromo-2-methylbenzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,4-dibromo-2-methylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Add anhydrous toluene to the flask, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Screening Workflow

Morpholine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[8][9][10] Aryl-morpholines, in particular, are scaffolds found in various kinase inhibitors and other targeted therapies.[8] The presence of a bromo-substituent on the phenyl ring of this compound provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.

Given the prevalence of the morpholine moiety in oncology and neuroscience drug discovery, a logical first step would be to screen this compound and its derivatives for activity in these areas.[9][11]

Hypothetical Biological Screening Workflow

The following diagram illustrates a hypothetical workflow for the initial biological screening of this compound.

Signaling Pathway Analysis (Hypothetical)

Should initial screening reveal promising anticancer activity, further investigation into the underlying mechanism of action would be necessary. Many kinase inhibitors containing the morpholine scaffold target pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing anticancer agents.

Conclusion

This compound is a readily synthesizable compound with significant potential as a building block in medicinal chemistry. Its structural features are common in molecules with demonstrated biological activity, particularly in oncology and neuroscience. The provided synthetic protocol and hypothetical screening workflow offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation into the synthesis of a diverse library of derivatives and subsequent biological evaluation is warranted to fully elucidate the structure-activity relationships and potential therapeutic applications.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

physical and chemical properties of 4-(4-bromo-2-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-bromo-2-methylphenyl)morpholine, a substituted phenylmorpholine derivative of interest in medicinal chemistry and drug discovery. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information, provides context through data from analogous compounds, and outlines a probable synthetic pathway. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel morpholine-containing compounds.

Introduction

Substituted phenylmorpholines are a class of chemical compounds that have garnered significant attention in the field of pharmacology due to their diverse biological activities.[1][2] These compounds, structurally related to the psychostimulant phenmetrazine, often act as monoamine neurotransmitter releasers or reuptake inhibitors.[1] The specific substitutions on the phenyl ring and the morpholine moiety can significantly influence their potency, selectivity, and overall pharmacological profile. This compound, with its bromo and methyl substitutions on the phenyl ring, represents a unique scaffold for the exploration of new therapeutic agents. This guide aims to provide a detailed account of its known properties and likely synthetic routes to facilitate further research and development.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-(4-bromophenyl)morpholine | 4-Methylmorpholine | Morpholine |

| CAS Number | 1279032-06-2[3] | 30483-75-1[4] | 109-02-4[5] | 110-91-8[2] |

| Molecular Formula | C₁₁H₁₄BrNO[3] | C₁₀H₁₂BrNO[4] | C₅H₁₁NO[5] | C₄H₉NO[2] |

| Molecular Weight | 256.14 g/mol [3] | 242.11 g/mol [4] | 101.15 g/mol [5] | 87.12 g/mol [2] |

| Purity | ≥ 97%[3] | ≥ 97%[6] | - | - |

| Appearance | - | - | Water-white liquid[5] | Colorless liquid[2] |

| Melting Point | Not available | 114-118 °C[6] | -65 °C[5] | -5 °C[2] |

| Boiling Point | Not available | Not available | 115-116 °C[5] | 129 °C[2] |

| Solubility | Not available | Not available | Soluble in water[5] | Soluble in water[2] |

| Storage Conditions | 2-8 °C[3] | Room Temperature | - | - |

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not currently published. However, spectral information for the closely related compound, 4-(4-bromophenyl)morpholine, is available and can provide a basis for predicting the spectral characteristics of the target molecule.[4]

For 4-(4-bromophenyl)morpholine:

-

¹³C NMR Spectra: Available from SpectraBase.[4]

-

GC-MS: Available from SpectraBase, obtained on a Thermo Scientific ITQ 700 GCMS.[4]

-

ATR-IR Spectra: Available from SpectraBase, sample sourced from Aldrich.[4]

Researchers synthesizing this compound would be expected to observe characteristic signals corresponding to the substituted phenyl ring and the morpholine moiety in their own spectral analyses.

Synthesis and Reactivity

A plausible and widely used method for the synthesis of N-aryl morpholines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient means to form the C-N bond between an aryl halide and an amine.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned via the Buchwald-Hartwig amination of 1,4-dibromo-2-methylbenzene with morpholine. A patent for the production of the related compound 4-bromo-2-methylaniline outlines a multi-step synthesis starting from 2-methylaniline, which could be adapted.[7]

Figure 1: Proposed Buchwald-Hartwig amination workflow for the synthesis of this compound.

Experimental Protocol (General)

The following is a generalized protocol for the Buchwald-Hartwig amination, which would require optimization for the specific synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add morpholine (1.2 eq) followed by an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Reactivity

The reactivity of this compound will be dictated by the functional groups present:

-

Morpholine Nitrogen: The lone pair of electrons on the nitrogen atom of the morpholine ring makes it basic and nucleophilic. It can participate in reactions such as salt formation with acids and alkylation.

-

Bromophenyl Group: The bromo-substituted phenyl ring can undergo various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further functionalization at the bromine position. The presence of the ortho-methyl group may introduce steric hindrance, potentially influencing the reactivity of the bromine atom.

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the morpholino and methyl groups acting as directing groups.

Potential Applications

While specific applications for this compound are not yet documented, its structural motifs suggest potential utility in several areas of drug discovery and development. Substituted phenylmorpholines have been investigated for their potential as:

-

Anorectics: Due to their stimulant properties.[1]

-

ADHD Medications: For their effects on monoamine neurotransmitters.[1]

-

Dopamine Receptor Agonists: Particularly N-propyl substituted derivatives.[1]

The bromo-substituent also provides a handle for further chemical modification, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with tailored biological activities.

Conclusion

This compound is a substituted phenylmorpholine with potential for further investigation in medicinal chemistry. This technical guide has summarized the currently available information on its physicochemical properties, proposed a viable synthetic route via Buchwald-Hartwig amination, and discussed its potential reactivity and applications. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its pharmacological potential. The information and protocols provided herein are intended to serve as a foundational resource for researchers embarking on the study of this and related novel chemical entities.

References

- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-ブロモフェニル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

4-(4-bromo-2-methylphenyl)morpholine molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and available data for the chemical compound 4-(4-bromo-2-methylphenyl)morpholine. Due to the nature of this compound as a specialized research chemical, some physicochemical and biological data are not extensively published. In such instances, information from closely related analogs is provided for comparative purposes.

Molecular Structure and Identification

This compound is a substituted aromatic morpholine derivative. The core structure consists of a morpholine ring attached via its nitrogen atom to a phenyl ring. The phenyl group is further substituted with a bromine atom at the para-position (position 4) and a methyl group at the ortho-position (position 2) relative to the morpholine substituent.

Molecular Formula: C₁₁H₁₄BrNO

Canonical SMILES: CC1=C(C=CC(=C1)Br)N2CCOCC2

InChI: InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3

Below is a diagram illustrating the two-dimensional chemical structure of this compound.

An In-depth Technical Guide to the Synthesis of 4-(4-bromo-2-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-bromo-2-methylphenyl)morpholine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and widely applicable method for the formation of carbon-nitrogen bonds.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry. The presence of the morpholine moiety can enhance aqueous solubility and metabolic stability, while the substituted phenyl ring provides a scaffold for further functionalization to modulate biological activity. This guide presents a detailed experimental protocol for the synthesis of the title compound, along with relevant quantitative data and a visual representation of the synthetic workflow.

Synthetic Pathway: Buchwald-Hartwig Amination

The most efficient and versatile method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this case, 1,4-dibromo-2-methylbenzene is coupled with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base. The selective reaction at one of the bromine atoms is achieved due to the higher reactivity of the bromine atom at the 4-position, which is less sterically hindered.

Experimental Protocol

This protocol is based on established procedures for Buchwald-Hartwig amination reactions of similar substrates.

Materials:

-

1,4-Dibromo-2-methylbenzene

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 1,4-dibromo-2-methylbenzene (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and XPhos (0.04 equiv). The flask is evacuated and backfilled with argon or nitrogen three times.

-

Addition of Reagents: Anhydrous toluene is added to the flask, followed by morpholine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).

-

Reaction: The reaction mixture is heated to 100 °C and stirred vigorously under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with a saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| 1,4-Dibromo-2-methylbenzene | 1.0 equiv |

| Morpholine | 1.2 equiv |

| Catalyst System | |

| Pd₂(dba)₃ | 0.02 equiv |

| XPhos | 0.04 equiv |

| Base | |

| Sodium tert-butoxide | 1.4 equiv |

| Solvent | |

| Toluene | Anhydrous |

| Reaction Conditions | |

| Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Product Information | |

| Product Name | This compound |

| CAS Number | 1279032-06-2[1] |

| Molecular Formula | C₁₁H₁₄BrNO[1] |

| Molecular Weight | 256.14 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Purity (typical) | >97%[1] |

| Yield (expected) | 70-90% |

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Components

This diagram shows the logical relationship between the key components of the Buchwald-Hartwig amination.

References

In-depth Technical Guide on the Spectral Data of 4-(4-bromo-2-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 4-(4-bromo-2-methylphenyl)morpholine, a molecule of interest in synthetic and medicinal chemistry. This document is intended to be a comprehensive resource, presenting available spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) in a structured format, alongside relevant experimental protocols.

Chemical Structure and Properties

Spectral Data

At present, publicly available, experimentally verified spectral data for this compound is limited. While commercial vendors list the compound, detailed spectral characterization in peer-reviewed literature is not readily accessible. The following tables summarize the expected and, where available, unconfirmed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, peer-reviewed NMR spectrum for this compound is not currently available in the searched literature, analysis of similar structures and general principles of NMR spectroscopy allow for the prediction of expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~3.8 | t | 4H | -O-CH₂- |

| ~2.9 | t | 4H | -N-CH₂- |

| ~2.3 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C-N |

| ~138 | Ar-C-CH₃ |

| ~133 | Ar-C-Br |

| ~132 | Ar-CH |

| ~128 | Ar-CH |

| ~121 | Ar-CH |

| ~67 | -O-CH₂- |

| ~51 | -N-CH₂- |

| ~18 | Ar-CH₃ |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched public databases. However, characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1000 | Strong | C-N stretch (amine) & C-O-C stretch (ether) |

| 850-750 | Strong | C-H bend (aromatic, out-of-plane) |

| 700-500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

A published mass spectrum for this compound has not been identified. The expected molecular ion peaks would correspond to the molecular weight of the compound, considering the isotopic distribution of bromine.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 255 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 257 | ~98% | [M]⁺ (with ⁸¹Br) |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of this compound are not explicitly available in the reviewed literature. However, a common synthetic route for this class of compounds is the Buchwald-Hartwig amination.

General Synthesis Protocol (Buchwald-Hartwig Amination)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Diagram 1: General Workflow for Buchwald-Hartwig Amination

Caption: General workflow for the synthesis and characterization of aryl amines.

Materials:

-

1-Bromo-4-iodo-2-methylbenzene or 1,4-dibromo-2-methylbenzene (Aryl Halide)

-

Morpholine (Amine)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Palladium Catalyst)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (Base)

-

Anhydrous toluene or dioxane (Solvent)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.

-

Add the anhydrous solvent, followed by the morpholine.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectral Data Acquisition

The following are general protocols for obtaining the spectral data.

Diagram 2: Spectral Analysis Workflow

Caption: Workflow for the spectral analysis of a purified chemical compound.

-

NMR Spectroscopy:

-

A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

-

IR Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample could be prepared as a KBr pellet, a thin film on a salt plate, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

-

Mass Spectrometry:

-

The mass spectrum would be acquired using a mass spectrometer, with ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Signaling Pathways and Logical Relationships

The primary chemical transformation for the synthesis of this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Diagram 3: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

This diagram illustrates the key steps in the formation of the C-N bond, starting with the active Pd(0) catalyst. The cycle involves oxidative addition of the aryl halide to the palladium center, coordination of the amine, and subsequent reductive elimination to yield the desired arylamine product and regenerate the catalyst.

Disclaimer: The spectral data presented in this guide is predictive due to the current lack of publicly available, experimentally verified data for this compound. Researchers should verify this information through their own experimental analysis.

References

An In-depth Technical Guide on the Solubility of 4-(4-bromo-2-methylphenyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-bromo-2-methylphenyl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document outlines standardized experimental protocols for determining solubility, discusses expected solubility trends based on structural analysis, and presents a framework for data presentation. Furthermore, it explores the broader context of morpholine derivatives in pharmaceutical research, including a general synthesis workflow and their role in drug discovery pathways. This guide is intended to equip researchers with the foundational knowledge and methodologies required to effectively work with and characterize this compound and related compounds in a laboratory setting.

Introduction

This compound is a substituted N-aryl morpholine. The morpholine ring is a common scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The presence of a bromophenyl group suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting neurological disorders and cancer.[3] An understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in further chemical reactions and biological assays.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | [4] |

| Molecular Weight | 256.14 g/mol | [4] |

| CAS Number | 1279032-06-2 | [4] |

| Appearance | Not specified (likely a solid at room temperature) | - |

| Purity | 97% | [4] |

Solubility Profile

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile): The polar morpholine moiety is expected to interact favorably with polar solvents through dipole-dipole interactions and hydrogen bonding (with protic solvents). Therefore, moderate to good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar aromatic ring and methyl group will contribute to its solubility in nonpolar solvents. However, the presence of the polar morpholine ring may limit its solubility in highly nonpolar solvents like hexane.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds, and it is expected that this compound would be readily soluble in them.

A hypothetical solubility data table is presented below to illustrate how experimentally determined values would be structured for easy comparison.

Table 2: Hypothetical Solubility of this compound in Organic Solvents at 25°C

| Solvent | Classification | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | Data not available | Data not available |

| Ethanol | Polar Protic | Data not available | Data not available |

| Acetonitrile | Polar Aprotic | Data not available | Data not available |

| Dichloromethane | Nonpolar | Data not available | Data not available |

| Toluene | Nonpolar | Data not available | Data not available |

| Hexane | Nonpolar | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an organic compound in an organic solvent. This method is based on the isothermal shake-flask method.[5]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte in the samples.

-

-

Calculation:

-

Calculate the solubility (S) in g/L using the following formula: S (g/L) = (C * V_flask * DF) / V_sample where:

-

C = Concentration of the diluted sample from the calibration curve (g/L)

-

V_flask = Volume of the volumetric flask (L)

-

DF = Dilution factor

-

V_sample = Volume of the supernatant collected (L)

-

-

The experimental workflow for solubility determination is illustrated in the following diagram.

Synthesis and Potential Signaling Pathways

General Synthesis Route

While a specific synthesis protocol for this compound was not found, a general approach for the synthesis of N-aryl morpholines involves the Buchwald-Hartwig amination or similar cross-coupling reactions. A plausible synthetic route is outlined below.

Role in Drug Discovery and Potential Signaling Pathways

Morpholine derivatives are prevalent in medicinal chemistry and are components of several FDA-approved drugs.[6] They are often incorporated into molecules to improve their pharmacological profiles. While no specific signaling pathways involving this compound have been identified, its structural features suggest potential applications in targeting various biological pathways implicated in disease. For instance, N-aryl morpholines have been investigated as inhibitors of various enzymes and receptors.[3] The general role of morpholine derivatives in the drug discovery process is depicted below.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents remains to be experimentally determined and published, this guide provides a robust framework for researchers. By understanding the compound's structural characteristics, predicting its solubility behavior, and employing standardized experimental protocols, scientists can effectively work with this molecule. The established importance of the morpholine scaffold in medicinal chemistry underscores the potential of this compound as a valuable building block in the development of novel therapeutics. Further research to quantify its solubility and explore its biological activities is highly encouraged.

References

- 1. 4-(2-Bromo-4-nitrophenyl)morpholine | 477846-96-1 | Benchchem [benchchem.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Strategies for 4-(4-bromo-2-methylphenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for the chemical intermediate, 4-(4-bromo-2-methylphenyl)morpholine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This document outlines key suppliers, detailed potential synthetic protocols, and its application in the synthesis of biologically active molecules.

Commercial Suppliers

For researchers seeking to procure this compound, several commercial suppliers offer this compound. The following table summarizes the available information from various vendors, providing a basis for comparison and procurement. A deuterated version of this molecule is also commercially available.[1]

| Supplier | Catalog Number | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Storage Conditions |

| Vibrant Pharma Inc. | V02356 | 1279032-06-2 | 97% | C11H14BrNO | 256.14 | 2-8 °C |

| United States Biological | 161052 (deuterated) | Not specified | Highly Purified | C11H6D8BrNO | 264.19 | Room Temperature / 4°C |

| LGC Standards | TRC-A618693 (deuterated) | Not specified | Not specified | Not specified | Not specified | Not specified |

Synthetic Protocols

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is widely used for the synthesis of aryl amines from aryl halides and is a highly probable route for the industrial synthesis of the title compound.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-iodo-2-methylbenzene (1.0 eq), morpholine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.08 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl-heteroatom bonds.[3][4] While it often requires higher temperatures than palladium-catalyzed methods, it is a classic and effective method for N-arylation.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a sealed tube, combine 1-bromo-4-iodo-2-methylbenzene (1.0 eq), morpholine (2.0 eq), a copper catalyst such as copper(I) iodide (CuI) (0.1 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the mixture to 120-150 °C for 24-48 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired product.

Applications in Drug Discovery

Substituted phenylmorpholines are recognized as important scaffolds in medicinal chemistry.[5] Specifically, this compound is noted for its use in the synthesis of aminoquinoline derivatives which have been investigated as antiviral agents. The 4-aminoquinoline core is a well-known pharmacophore present in numerous antimalarial drugs like chloroquine and has also been explored for its antiviral and anticancer properties.[6][7]

Synthesis of a 4-Aminoquinoline Derivative (General Protocol)

The following protocol describes a general method for the synthesis of a 4-aminoquinoline derivative using this compound as a building block, which would first be converted to an amine via a suitable reaction such as a Buchwald-Hartwig amination with an ammonia equivalent.

Reaction Scheme (Conceptual):

Detailed Protocol:

-

Synthesis of the Aniline Intermediate: Synthesize 4-morpholino-3-methylaniline from this compound using a palladium-catalyzed amination with an ammonia surrogate, followed by deprotection if necessary.

-

Nucleophilic Aromatic Substitution: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) and 4-morpholino-3-methylaniline (1.1 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reaction Conditions: Add a catalytic amount of a strong acid (e.g., HCl). Heat the mixture to reflux for 8-16 hours.

-

Monitoring: Monitor the formation of the product by TLC.

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final 4-aminoquinoline derivative.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from sourcing the starting material to its potential application in the synthesis of biologically active compounds.

Caption: Workflow for procurement, synthesis, and application of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 4-(4-bromo-2-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-(4-bromo-2-methylphenyl)morpholine (CAS No. 1279032-06-2). The information is intended to support laboratory research and drug development activities by consolidating key safety data, outlining standardized experimental procedures for hazard assessment, and illustrating relevant safety and toxicological concepts.

Compound Identification and Physical Properties

A summary of the key identifiers and physical characteristics of this compound is presented below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1279032-06-2 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risk.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:[1]

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1]

-

An eyewash station and safety shower should be readily accessible.

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:[1]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the safety of a novel chemical substance. These are provided as representative methodologies and have not been specifically validated for this compound.

Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This test evaluates the potential of a chemical to cause skin irritation by measuring its effect on a reconstructed human epidermis model.[2][3]

-

Preparation of RhE Tissue: Three-dimensional human epidermis models are cultured to form a stratified, differentiated epidermis.

-

Application of Test Substance: A small amount of the test substance (e.g., 25 mg for a solid or 30 µL for a liquid) is applied topically to the surface of the RhE tissue.[4] A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[4]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[4][5]

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[4]

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.[4]

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is ≤ 50%.[3][4]

Protocol for Acute Eye Irritation/Corrosion (Based on OECD TG 405)

This in vivo test assesses the potential of a substance to cause eye irritation or damage.[6] A tiered testing strategy, starting with in vitro methods, is strongly recommended to minimize animal testing.[1][7]

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used.[6] The animals are acclimated to the laboratory conditions.

-

Initial Test (One Animal): A single dose of the test substance (e.g., 0.1 mL for liquids) is applied to the conjunctival sac of one eye. The other eye serves as a control.[6][8]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] The degree of corneal opacity, iritis, and conjunctival redness and chemosis are scored.

-

Confirmatory Test (Up to Two Additional Animals): If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed in up to two additional animals in a sequential manner.[6][8]

-

Data Interpretation: The scores for corneal, iris, and conjunctival effects are evaluated to determine the classification of the substance according to GHS categories for eye irritation or serious eye damage.

Protocol for Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD TG 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.[9]

-

Animal Selection and Preparation: Healthy, young adult rats of a single sex (usually females) are used.[9] The animals are fasted prior to dosing.[10][11]

-

Sighting Study: An initial study is performed to determine the appropriate starting dose for the main study.

-

Dosing: The test substance is administered in a single oral dose by gavage. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.[9][10]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10]

-

Data Interpretation: The presence or absence of mortality and signs of toxicity at each dose level are used to classify the substance according to the GHS categories for acute oral toxicity.[9] For this compound, the classification is Category 4 (Harmful if swallowed), which corresponds to an estimated LD50 range of 300 to 2000 mg/kg.

Visualized Workflows and Pathways

The following diagrams illustrate key logical and biological pathways relevant to the safety and handling of this compound.

Caption: A logical workflow for the safe handling of chemical compounds.

Caption: A hypothetical signaling pathway for cellular stress and toxicity.

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should always consult the most current Safety Data Sheet (SDS) and relevant institutional safety guidelines before handling any chemical substance.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. x-cellr8.com [x-cellr8.com]

- 5. dermatest.com [dermatest.com]

- 6. oecd.org [oecd.org]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. scribd.com [scribd.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Research Applications of 4-(4-bromo-2-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-bromo-2-methylphenyl)morpholine is a substituted aryl morpholine compound with potential applications in medicinal chemistry and drug discovery. The morpholine ring is a privileged scaffold in drug development, known for improving the pharmacokinetic and pharmacodynamic properties of molecules. Its incorporation can enhance solubility, metabolic stability, and target binding. The presence of a bromo- and methyl-substituted phenyl group offers synthetic handles for further chemical modifications, making this compound a versatile building block for creating diverse chemical libraries.

This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its utility in the synthesis of novel therapeutic agents. While direct biological data for this specific compound is limited in publicly available literature, its structural motifs suggest significant potential in the development of antiviral, central nervous system (CNS)-acting, and antimicrobial agents. This guide will detail a proposed synthetic pathway for an antiviral agent, present comparative biological data from related compounds, and outline potential experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1279032-06-2 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol |

| Storage | Store in a cool, dry place away from light |

Potential Research Applications

Antiviral Drug Discovery

The most prominent suggested application of this compound is as a key intermediate in the synthesis of aminoquinoline derivatives with potential antiviral activity. Quinolines are a well-established class of compounds with a broad spectrum of biological activities, including antiviral effects against a range of viruses. The morpholine moiety can be introduced to the quinoline scaffold to enhance its drug-like properties.

Proposed Role: this compound can serve as the amine source in a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction with a suitably functionalized quinoline core to generate novel aminoquinoline-based antiviral candidates.

| Compound Class | Virus | Assay | Activity (IC₅₀/EC₅₀) |

| Substituted Quinoline Derivative | Respiratory Syncytial Virus (RSV) | in vitro | 3.10 µM |

| Substituted Quinoline Derivative | Influenza A Virus (IAV) | in vitro | 1.87 µM |

| 4-Aminoquinoline Derivative | SARS-CoV-2 | in vitro | Low micromolar inhibition |

| Morpholine Derivative | Japanese Encephalitis Virus (JEV) | in vitro | < 5 µM |

Central Nervous System (CNS) Drug Discovery

Morpholine-containing compounds are of significant interest in CNS drug discovery due to the ability of the morpholine ring to improve blood-brain barrier permeability.[1][2][3] The lipophilic nature of the bromo-methylphenyl group combined with the polar morpholine ring in this compound creates a balanced physicochemical profile that is often favorable for CNS penetration.

Potential Targets: Derivatives of this compound could be explored as potential modulators of various CNS targets, including but not limited to:

-

Serotonin and dopamine receptors

-

Monoamine oxidase (MAO)

-

Various kinases involved in neurodegenerative diseases

Antimicrobial Drug Discovery

The morpholine scaffold is present in several approved antimicrobial drugs. The incorporation of a halogenated phenyl ring, such as the 4-bromophenyl group in the target compound, is a common strategy in the design of new antimicrobial agents to enhance potency.

Potential Applications: this compound can be used as a starting material to synthesize novel compounds for screening against a panel of pathogenic bacteria and fungi. Structure-activity relationship (SAR) studies of related compounds suggest that modifications of the phenyl ring and the morpholine nitrogen can significantly impact antimicrobial activity.

Experimental Protocols

Proposed Synthesis of a Novel Aminoquinoline Antiviral Agent

This section details a proposed synthetic protocol for the synthesis of a hypothetical antiviral aminoquinoline derivative starting from this compound. This protocol is based on established synthetic methodologies for similar compounds.

Reaction Scheme:

Caption: Proposed synthesis of an aminoquinoline derivative.

Materials:

-

This compound

-

4-chloro-7-iodoquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add 4-chloro-7-iodoquinoline (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminoquinoline derivative.

General Antiviral Screening Protocol

The newly synthesized aminoquinoline derivative can be screened for its antiviral activity using a cell-based assay.

Workflow:

Caption: Workflow for a general antiviral assay.

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions in cell culture medium.

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza) in 96-well plates and incubate overnight.

-

Treatment and Infection: Remove the culture medium and add the compound dilutions to the cells. After a short pre-incubation, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).

-

Assay Readout: Assess the antiviral effect by a suitable method, such as:

-

Crystal Violet Staining: To visualize cell viability and cytopathic effect (CPE).

-

Immunofluorescence Assay: To detect the expression of a specific viral protein.

-

qRT-PCR: To quantify viral RNA levels.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Potential Signaling Pathway Involvement

While the specific molecular target of a novel aminoquinoline derivative would need to be determined experimentally, many quinoline-based antiviral agents are known to interfere with viral entry and replication processes. One plausible mechanism of action is the inhibition of viral fusion with the host cell membrane.

Caption: Hypothetical inhibition of viral fusion.

This diagram illustrates a potential mechanism where the aminoquinoline derivative, derived from this compound, accumulates in the acidic compartments of the host cell, such as endosomes and lysosomes. This accumulation could raise the pH of these organelles, thereby inhibiting the pH-dependent fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome and subsequent replication.

Conclusion

This compound is a valuable chemical scaffold with significant potential for the development of novel therapeutic agents. Its utility as a building block for antiviral aminoquinolines is a particularly promising area of research. Furthermore, its structural features suggest that it could be a fruitful starting point for the discovery of new CNS-acting and antimicrobial compounds. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this versatile molecule. Further investigation is warranted to synthesize and evaluate derivatives of this compound to validate these potential applications.

References

An In-depth Technical Guide to 4-(4-bromo-2-methylphenyl)morpholine: Synthesis, Properties, and Potential as a Scaffold for Antiviral Agents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive literature review of 4-(4-bromo-2-methylphenyl)morpholine, a morpholine derivative with potential applications in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this document also draws upon established methodologies for analogous compounds to present a thorough overview of its probable synthesis, characterization, and utility as a building block for novel therapeutic agents, particularly in the realm of antiviral drug discovery.

Introduction

This compound is a substituted aryl morpholine that has been identified as a key intermediate in the synthesis of aminoquinoline derivatives, a class of compounds known for their potential antiviral activities. The morpholine moiety is a prevalent scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic profile and biological activity of drug candidates. The presence of a bromo- and methyl-substituted phenyl ring offers specific steric and electronic properties that can be exploited for targeted drug design. This guide will consolidate the available information on this compound and provide a forward-looking perspective on its application in drug development.

Physicochemical Properties

Based on information from chemical suppliers, the fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1279032-06-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₄BrNO | --INVALID-LINK-- |

| Molecular Weight | 256.14 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥97% | --INVALID-LINK-- |

| Storage Conditions | 2-8 °C, sealed in a dry environment | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of this compound

Proposed Experimental Protocol (Based on Buchwald-Hartwig Amination of Aryl Halides)

This protocol is a generalized procedure based on established methods for similar transformations.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

1-Bromo-4-fluoro-2-methylbenzene (or other suitable starting material)

-

Morpholine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.

-

Anhydrous solvent is added, and the mixture is stirred to pre-form the active catalyst.

-

1-Bromo-4-fluoro-2-methylbenzene is added to the reaction mixture.

-

Morpholine is then added, and the reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Hypothetical Data)

As no published NMR or other spectral data for this compound could be located, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures. These are for illustrative purposes and would require experimental verification.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| 7.3-7.5 | d |

| 7.1-7.3 | dd |

| 6.8-7.0 | d |

| 3.8-4.0 | t |

| 2.9-3.1 | t |

| 2.2-2.4 | s |

Application in the Synthesis of Antiviral Aminoquinoline Derivatives

The primary cited use of this compound is in the synthesis of aminoquinoline derivatives for potential antiviral applications. This typically involves a nucleophilic aromatic substitution reaction where the morpholine nitrogen attacks an electrophilic carbon on a quinoline ring, displacing a leaving group (commonly a halogen).

Proposed Reaction Workflow

The following diagram illustrates a generalized workflow for the synthesis of a potential antiviral agent starting from this compound.

Figure 2: Workflow for developing antiviral agents.

Proposed Experimental Protocol for Synthesis of a 4-Morpholinoquinoline Derivative

This is a generalized protocol and would require optimization for specific substrates.

Reaction Scheme:

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-bromo-2-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1] The versatility of the Buchwald-Hartwig amination allows for the synthesis of a wide array of arylamines, which are prevalent structural motifs in pharmaceuticals and natural products.[1]

The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent.[3][4] The development of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) and Hartwig groups, has been instrumental in expanding the reaction's utility to include challenging substrates, such as sterically hindered aryl halides and less nucleophilic amines.[1][5][6] This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 4-(4-bromo-2-methylphenyl)morpholine, a substrate with a moderately sterically hindered aryl bromide.

Core Reaction

The target reaction is the coupling of this compound with a primary or secondary amine, catalyzed by a palladium complex. An example with aniline as the coupling partner is shown below:

Scheme 1: Buchwald-Hartwig amination of this compound with aniline.

Experimental Protocol

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The specific quantities and reaction parameters may require optimization depending on the nature of the amine coupling partner.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine, etc.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2 times the moles of palladium).

-

Reagent Addition: Add this compound (1.0 equiv) and the base (e.g., 1.2-2.0 equiv).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent and Amine Addition: Add the anhydrous solvent (e.g., 0.1-0.5 M concentration of the aryl bromide) via syringe, followed by the amine (1.1-1.5 equiv).

-

Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[4]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of aryl bromides with amines, which can be adapted for this compound. The selection of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.[7]

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromo-2-methyl-toluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |

| 4-Bromoanisole | Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | 95[8] |

| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS (1.2) | - | 22 | <1 min | 99[9] |

| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (2.5) | XantPhos (10) | DBU (2) | Toluene | 100 | 18 | 85[3] |

This table is a compilation of representative data from the literature for similar reactions and serves as a guideline for optimization.

Mandatory Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-(4-bromo-2-methylphenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 4-(4-bromo-2-methylphenyl)morpholine. This versatile building block is of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally analogous compounds and are intended to serve as a robust starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a sterically hindered substrate such as this compound, the choice of catalyst system, including the palladium precursor, ligand, and base, is critical to achieving high yields and reaction efficiency. The ortho-methyl group introduces steric hindrance that can impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle. The morpholine moiety, being an amino group, can potentially coordinate to the palladium center, which also needs to be considered when selecting the appropriate ligand.

This document details protocols for four major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Sonogashira Coupling, and Heck Coupling.

Data Presentation: Comparative Catalyst Systems

The following tables summarize recommended starting conditions for the cross-coupling of this compound based on successful examples with structurally similar substrates, particularly those with ortho-methyl substitution.

Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound with a generic amine (R2NH)

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Notes |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 1-2 | A common and effective system for sterically hindered aryl bromides.[1] |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2 | Suitable for a broad range of amines. |

| [(CyPF-tBu)PdCl₂] | - | Cs₂CO₃ | t-BuOH | 100 | 1-2 | An air-stable precatalyst, efficient for heteroaryl and aryl halides.[2] |

Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (ArB(OH)₂)

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Notes |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O (4:1) | 90-100 | 2-5 | A classic catalyst, often effective for aryl bromides.[3] |

| PdCl₂(dppf) | - | K₃PO₄ | 1,4-Dioxane | 80-90 | 2-3 | Effective for a wide range of boronic acids and esters.[4] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 1-2 | Excellent for sterically hindered substrates.[5] |

Table 3: Recommended Catalyst Systems for Sonogashira Coupling of this compound with a Terminal Alkyne (RC≡CH)

| Palladium Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Notes |

| Pd(PPh₃)₂Cl₂ | CuI | - | Et₃N | THF | 25-50 | 1-2 | Standard Sonogashira conditions.[6] |

| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | Toluene | 60-80 | 2 | Effective for a variety of aryl bromides. |

| Pd₂(dba)₃ | - | cataCXium® A | Cs₂CO₃ | 1,4-Dioxane | 80 | 2 | Copper-free conditions. |

Table 4: Recommended Catalyst Systems for Heck Coupling of this compound with an Alkene (e.g., Styrene)

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Notes |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 1-2 | Jeffery conditions, suitable for aryl bromides. |

| Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Acetonitrile | 80-100 | 1-2 | A versatile system. |

| Herrmann's Catalyst | - | NaOAc | NMP | 120-140 | 1 | Thermally stable palladacycle. |

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between this compound and a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv, 2 mol%)

-

XPhos (0.04 equiv, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene, followed by this compound and the amine.

-